REACTION_SMILES
|
[Br-:8].[CH2:13]1[CH2:14][CH2:17][CH2:16][O:15]1.[CH3:18][CH:19]([CH3:20])[O-:21].[CH3:23][CH:24]([CH3:25])[O-:26].[CH3:27][CH:28]([CH3:29])[O-:30].[CH3:31][CH:32]([CH3:33])[O-:34].[CH3:9][Mg+:10].[Na+:12].[OH-:11].[Ti+4:22].[o:1]1[cH:2][c:3]([C:6]#[N:7])[cH:4][cH:5]1>>[o:1]1[cH:2][c:3]([C:6]2([NH2:7])[CH2:13][CH2:14]2)[cH:4][cH:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Mg+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+4]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccoc1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(c2ccoc2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |